1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
1,3-Dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound characterized by its intricate molecular structure This compound belongs to the pyrrolopyrimidine class, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring and optimization to ensure consistency and purity. Advanced techniques such as flow chemistry may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs. These products are often valuable intermediates for further chemical transformations.
Scientific Research Applications
1,3-Dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has significant applications in scientific research across multiple disciplines:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound's unique properties may be harnessed in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of naphthalene and phenyl groups allows it to bind to receptors or enzymes, modulating their activity. The exact mechanism may vary depending on the biological context and the specific application.
Comparison with Similar Compounds
1,3-Dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is compared to other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene moiety but differ in their substituents and core structures.
Pyrrolopyrimidines: Other members of this class may have different substituents or functional groups, leading to varied biological activities.
Properties
IUPAC Name |
1,3-dimethyl-6-naphthalen-1-yl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-25-20-15-27(19-14-8-12-16-9-6-7-13-18(16)19)22(17-10-4-3-5-11-17)21(20)23(28)26(2)24(25)29/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTDHOVYFAZMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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